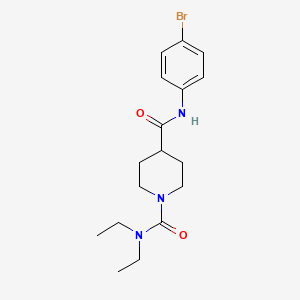
N~4~-(4-bromophenyl)-N~1~,N~1~-diethyl-1,4-piperidinedicarboxamide
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
N~4~-(4-bromophenyl)-N~1~,N~1~-diethyl-1,4-piperidinedicarboxamide, commonly known as BRL-15572, is a chemical compound that belongs to the piperidine class of compounds. BRL-15572 has gained significant attention in recent years due to its potential therapeutic applications in various diseases, including neurodegenerative disorders, anxiety, and depression.
Mecanismo De Acción
BRL-15572 acts as a selective antagonist of the sigma-1 receptor, a protein that is involved in various cellular processes, including calcium signaling, mitochondrial function, and protein folding. By blocking the sigma-1 receptor, BRL-15572 can modulate the activity of various neurotransmitter systems, including the serotonin and dopamine systems, which are involved in anxiety and depression.
Biochemical and Physiological Effects:
BRL-15572 has been shown to have various biochemical and physiological effects, including the modulation of neurotransmitter systems, the prevention of neuronal cell death, and the reduction of anxiety and depression-like behaviors in animal models. Additionally, BRL-15572 has been shown to improve cognitive function and memory in animal models of Alzheimer's disease.
Ventajas Y Limitaciones Para Experimentos De Laboratorio
One of the main advantages of using BRL-15572 in lab experiments is its selectivity for the sigma-1 receptor, which allows for specific modulation of this receptor without affecting other receptors. Additionally, BRL-15572 has been shown to have good pharmacokinetic properties, including good oral bioavailability and brain penetration. However, one limitation of using BRL-15572 in lab experiments is its relatively short half-life, which may require frequent dosing in some experiments.
Direcciones Futuras
There are several potential future directions for the study of BRL-15572. One area of interest is the potential therapeutic applications of BRL-15572 in other diseases, such as cancer and pain. Additionally, further studies are needed to elucidate the precise mechanisms of action of BRL-15572 and its effects on various neurotransmitter systems. Finally, the development of more potent and selective sigma-1 receptor antagonists may lead to the discovery of new therapeutic agents for various diseases.
Métodos De Síntesis
The synthesis of BRL-15572 involves the reaction of N,N-diethyl-1,4-piperidinedicarboxylic acid with 4-bromobenzoyl chloride in the presence of a base. The resulting product is then purified using column chromatography to obtain pure BRL-15572. The synthesis of BRL-15572 is relatively simple and can be easily scaled up for large-scale production.
Aplicaciones Científicas De Investigación
BRL-15572 has been extensively studied in various scientific research areas, including neurodegenerative disorders, anxiety, and depression. Studies have shown that BRL-15572 has neuroprotective effects and can prevent neuronal cell death in neurodegenerative diseases such as Alzheimer's and Parkinson's disease. Additionally, BRL-15572 has been shown to have anxiolytic and antidepressant effects, making it a potential therapeutic agent for anxiety and depression.
Propiedades
IUPAC Name |
4-N-(4-bromophenyl)-1-N,1-N-diethylpiperidine-1,4-dicarboxamide |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C17H24BrN3O2/c1-3-20(4-2)17(23)21-11-9-13(10-12-21)16(22)19-15-7-5-14(18)6-8-15/h5-8,13H,3-4,9-12H2,1-2H3,(H,19,22) |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
NQFOJARFWIXBPN-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCN(CC)C(=O)N1CCC(CC1)C(=O)NC2=CC=C(C=C2)Br |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C17H24BrN3O2 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
382.3 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.


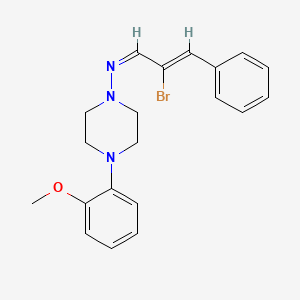
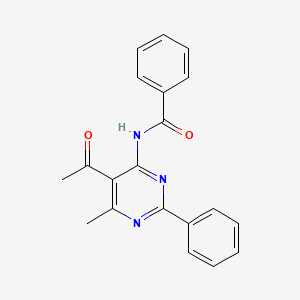
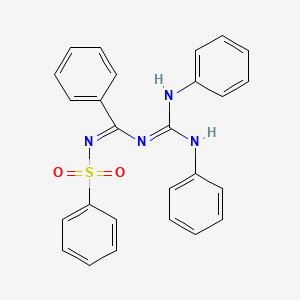
![N-{[(3,4-dimethylphenyl)amino][(4,6-dimethyl-2-pyrimidinyl)amino]methylene}benzenesulfonamide](/img/structure/B5917489.png)

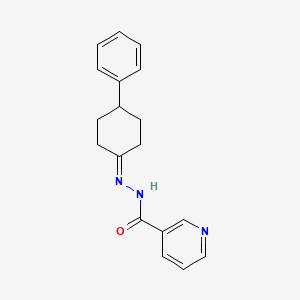
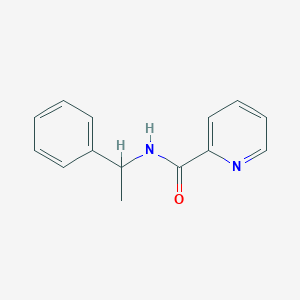
![6-(ethylsulfonyl)-2-[(4-nitrobenzyl)thio]-1,3-benzoxazole](/img/structure/B5917520.png)
![4-[(4-benzyl-1-piperazinyl)carbonyl]-N,N-dimethyl-1-piperidinecarboxamide](/img/structure/B5917534.png)
![4-{[4-(3-chlorophenyl)-1-piperazinyl]carbonyl}-N,N-diethyl-1-piperidinecarboxamide](/img/structure/B5917535.png)
![N~1~,N~1~-dimethyl-N~4~-[6-(methylsulfonyl)-1,3-benzothiazol-2-yl]-1,4-piperidinedicarboxamide](/img/structure/B5917537.png)
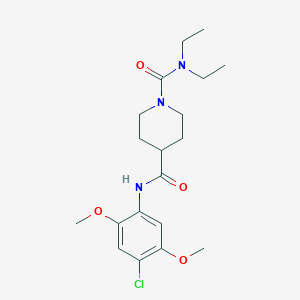
![1-isopropylchromeno[3,4-d]imidazol-4(1H)-one](/img/structure/B5917554.png)